molecular formula C22H18ClNO4 B4006983 4-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-4-yl)phenyl 4-chlorobenzoate

4-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-4-yl)phenyl 4-chlorobenzoate

Cat. No. B4006983
M. Wt: 395.8 g/mol
InChI Key: SSZVAIKKIJWRQG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-4-yl)phenyl 4-chlorobenzoate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is synthesized using a specific method and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.2.1.0~2,6~]dec-4-yl)phenyl 4-chlorobenzoate.

Scientific Research Applications

Molecular Structure and Chemical Reactions:

  • Studies have investigated the molecular structure and reactions of compounds related to 4-(3,5-dioxo-4-azatricyclo[5.2.1.02,6]dec-4-yl)phenyl 4-chlorobenzoate. For instance, the Exo Diels-Alder adducts between ortho- and para-N-acetoxyphenylmaleimides and furan have been explored, revealing insights into the molecular structure of similar compounds (Trujillo-Ferrara et al., 2004).

  • Synthesis and structural analysis of new tricyclic amides, including 4-azatricyclo[5.2.1.02,6]dec-8-ene derivatives, have been reported, providing insight into their molecular configuration and potential chemical applications (Kas’yan et al., 2005).

Spectroscopic Analysis and Theoretical Studies:

  • Spectroscopic investigations, such as FT-IR and FT-Raman, and quantum chemical calculations of related compounds like 1,7,8,9-tetrachloro-10,10-dimethoxy-4-[3-(4-phenylpiperazin-1-yl)propyl]-4-azatricyclo[5.2.1.0(2,6)]dec-8-ene-3,5-dione, have been conducted. These studies offer insights into vibrational frequencies, molecular stability, and charge transfer within similar molecules (Renjith et al., 2014).

Synthesis and Crystal Structure:

  • Research on the synthesis and crystal structure of compounds like 2-oxo-3-phenyl-1-oxaspiro[4.5]dec-3-en-4-yl 4-chlorobenzoate can be linked to the study of 4-(3,5-dioxo-4-azatricyclo[5.2.1.02,6]dec-4-yl)phenyl 4-chlorobenzoate. Such studies provide valuable data on crystallography, molecular arrangement, and potential applications in materials science (Wang et al., 2011).

Catalytic Applications:

  • The compound [C6(MIm)2]2W10O32. 2H2O has been employed as a catalyst in the synthesis of azlactones, demonstrating the potential catalytic applications of related compounds in organic synthesis and industrial chemistry (Rostami et al., 2011).

properties

IUPAC Name

[4-(3,5-dioxo-4-azatricyclo[5.2.1.02,6]decan-4-yl)phenyl] 4-chlorobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18ClNO4/c23-15-5-3-12(4-6-15)22(27)28-17-9-7-16(8-10-17)24-20(25)18-13-1-2-14(11-13)19(18)21(24)26/h3-10,13-14,18-19H,1-2,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSZVAIKKIJWRQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC1C3C2C(=O)N(C3=O)C4=CC=C(C=C4)OC(=O)C5=CC=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18ClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-4-yl)phenyl 4-chlorobenzoate
Reactant of Route 2
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4-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-4-yl)phenyl 4-chlorobenzoate
Reactant of Route 3
4-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-4-yl)phenyl 4-chlorobenzoate
Reactant of Route 4
Reactant of Route 4
4-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-4-yl)phenyl 4-chlorobenzoate
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
4-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-4-yl)phenyl 4-chlorobenzoate
Reactant of Route 6
4-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-4-yl)phenyl 4-chlorobenzoate

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